1,3-Bis(methoxymethoxy)benzene molecular weight and structure analysis
1,3-Bis(methoxymethoxy)benzene molecular weight and structure analysis
Structural Analysis, Synthesis, and Applications in Directed Ortho Metalation
Executive Summary
1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) is a pivotal intermediate in organic synthesis, serving as a protected derivative of resorcinol.[1][2] Its utility extends beyond simple hydroxyl protection; the methoxymethoxy (MOM) moieties function as potent Directed Metalation Groups (DMGs). This dual functionality allows for highly regioselective lithiation at the C-2 position, enabling the synthesis of polysubstituted resorcinol derivatives common in natural product synthesis and drug discovery.
This guide provides a comprehensive analysis of the molecule's physiochemical properties, a safety-critical synthesis protocol, and a mechanistic breakdown of its application in Directed Ortho Metalation (DoM).
Part 1: Structural Characterization & Physiochemical Properties
The molecule consists of a benzene core substituted at the 1 and 3 positions with methoxymethoxy ether groups. The
1.1 Quantitative Data Profile
| Property | Value | Unit | Verification Note |
| Molecular Formula | - | - | |
| Molecular Weight | 198.22 | g/mol | Calculated ( |
| Exact Mass | 198.0892 | Da | Monoisotopic |
| Boiling Point | 137 - 139 | °C | @ 7 mmHg (Vacuum distillation required) |
| Density | ~1.126 | g/mL | Liquid at RT |
| CAS Number | 57234-29-4 | - | Distinct from 1,3-dimethoxybenzene |
1.2 Spectroscopic Validation (Self-Validating System)
To confirm the synthesis of 1,3-bis(methoxymethoxy)benzene, researchers should look for specific diagnostic signals in the
-
MOM Methylene (
): A sharp singlet integrating to 4 protons, typically appearing at 5.10 – 5.20 ppm . This is the "fingerprint" of the protecting group. -
MOM Methyl (
): A sharp singlet integrating to 6 protons, typically at 3.40 – 3.50 ppm . -
Aromatic Region:
-
H-5 (Triplet): ~
7.1 ppm (1H). -
H-4/6 (Doublet of Doublets): ~
6.7 ppm (2H). -
H-2 (Triplet/Singlet): ~
6.6 ppm (1H). Note: The H-2 proton is the target for lithiation.
-
Part 2: Synthetic Pathway & Mechanism
The synthesis involves the double protection of resorcinol using chloromethyl methyl ether (MOM-Cl).
CRITICAL SAFETY WARNING: MOM-Cl is a known human carcinogen (OSHA regulated). It is highly volatile and hydrolyzes to form HCl and formaldehyde. All operations must be performed in a functioning fume hood with proper PPE (double nitrile gloves, face shield).
2.1 Reaction Workflow (DOT Visualization)
Figure 1: Step-wise synthesis workflow for MOM protection of resorcinol.
2.2 Experimental Protocol
Reagents: Resorcinol (1.0 eq), DIPEA (N,N-Diisopropylethylamine, 3.0 eq), MOM-Cl (2.5 eq), DCM (Dichloromethane, anhydrous).[3][4]
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add Resorcinol and anhydrous DCM.
-
Base Addition: Cool to 0°C. Add DIPEA via syringe. The solution may darken slightly.
-
Electrophile Addition (Critical): Add MOM-Cl dropwise over 20 minutes. Exothermic reaction. Maintain temperature < 5°C to prevent polymerization of MOM-Cl.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Product is less polar than resorcinol).
-
Workup: Quench carefully with saturated saturated
. Extract with DCM ( ). Wash organics with 1M NaOH (to remove unreacted resorcinol), then Brine. -
Purification: Dry over
, concentrate, and purify via vacuum distillation (bp ~137°C @ 7mmHg) or flash chromatography (Hexanes/EtOAc).
Part 3: Strategic Applications in Lithiation (DoM)
The primary value of 1,3-bis(methoxymethoxy)benzene lies in its ability to undergo Directed Ortho Metalation (DoM) .
3.1 The Synergistic Effect
The MOM group is a strong Directing Metalation Group (DMG) because the ether oxygens can coordinate to Lithium. In this molecule, the C-2 position is flanked by two MOM groups.
-
Kinetic Acidity: The C-2 proton is significantly more acidic than C-4/6 due to the inductive effect of two oxygens.
-
Chelation: The lithium aggregate (n-BuLi) is stabilized by a "pincer" effect from the two methoxy oxygens, directing deprotonation almost exclusively to the C-2 position.
3.2 DoM Mechanism (DOT Visualization)
Figure 2: Mechanism of Directed Ortho Metalation (DoM) showing the regioselective C-2 lithiation.
3.3 Protocol for C-2 Functionalization
To utilize this molecule for synthesizing 2-substituted resorcinols:
-
Solvent: Use anhydrous THF (Tetrahydrofuran) to break up n-BuLi aggregates.
-
Temperature: Cool to -78°C.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. The solution typically turns yellow/orange.
-
Trapping: Add the electrophile (e.g., MeI, DMF,
). -
Deprotection (Optional): The MOM groups can be removed later using mild acid (e.g., HCl/MeOH or TFA) to reveal the free hydroxyls.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12634839, Benzene, 1,3-bis(methoxymethoxy)-. Retrieved from [Link]
- Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
-
Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether (CMME) Safety Standards. Retrieved from [Link]
